3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid
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Overview
Description
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid is a chemical compound with the molecular formula C18H21NO4S. It is also known by its IUPAC name, 3-(4-isopropylphenyl)-N-(phenylsulfonyl)-beta-alanine . This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can engage in hydrophobic interactions with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)benzenesulfonamide: Lacks the propanoic acid moiety, making it less versatile in certain reactions.
3-(4-Methylphenyl)sulfonamido]propanoic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical properties.
N-(4-Isopropylphenyl)sulfonyl-beta-alanine: Similar but with variations in the sulfonamide linkage.
Uniqueness
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)10-3-5-11(6-4-10)18(16,17)13-8-7-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGFVCUXKOWII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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